molecular formula C24H22O11 B049419 Tetracenomycin X CAS No. 121245-07-6

Tetracenomycin X

Cat. No. B049419
M. Wt: 486.4 g/mol
InChI Key: QSPIPUXWSNFXCK-AGILITTLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracenomycin X is a natural product that belongs to the tetracycline family of antibiotics. It is produced by the bacterium Streptomyces glaucescens and has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Tetracenomycin X has been the subject of extensive scientific research, particularly in the areas of synthesis, mechanism of action, and potential applications in medicine.

Mechanism Of Action

The mechanism of action of tetracenomycin X is not fully understood, but it is thought to involve inhibition of bacterial protein synthesis. Specifically, tetracenomycin X binds to the bacterial ribosome and prevents the formation of peptide bonds, which are necessary for the synthesis of proteins. This leads to the inhibition of bacterial growth and ultimately, bacterial death.

Biochemical And Physiological Effects

Tetracenomycin X has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial activity, it has been shown to have anti-inflammatory and immunomodulatory effects. These properties make it a promising candidate for the treatment of a variety of inflammatory and autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of tetracenomycin X for lab experiments is its potent antibacterial activity. This makes it a useful tool for studying bacterial growth and metabolism. However, one limitation of tetracenomycin X is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are several future directions for research on tetracenomycin X. One area of interest is the development of new antibiotics based on the structure of tetracenomycin X. Another area of interest is the study of its anti-inflammatory and immunomodulatory properties for the treatment of inflammatory and autoimmune diseases. Additionally, research could focus on improving the synthesis process for tetracenomycin X to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of tetracenomycin X is a complex process that involves several steps. The first step is the isolation of the bacterium Streptomyces glaucescens from soil samples. The bacterium is then cultured under specific conditions to encourage the production of tetracenomycin X. The resulting crude extract is then purified using a variety of techniques, including chromatography and crystallization.

Scientific Research Applications

Tetracenomycin X has been the subject of extensive scientific research, particularly in the areas of antibacterial activity and potential medical applications. Studies have shown that tetracenomycin X has potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This makes it a promising candidate for the development of new antibiotics to combat the growing problem of antibiotic resistance.

properties

CAS RN

121245-07-6

Product Name

Tetracenomycin X

Molecular Formula

C24H22O11

Molecular Weight

486.4 g/mol

IUPAC Name

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3,8,10a-trimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

InChI

InChI=1S/C24H22O11/c1-9-15-10(7-12(32-2)16(9)22(30)34-4)6-11-17(18(15)26)21(29)24(35-5)14(25)8-13(33-3)20(28)23(24,31)19(11)27/h6-8,20,26,28,31H,1-5H3/t20-,23-,24-/m1/s1

InChI Key

QSPIPUXWSNFXCK-AGILITTLSA-N

Isomeric SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)OC)OC)C(=O)OC

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC

synonyms

tetracenomycin X

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.